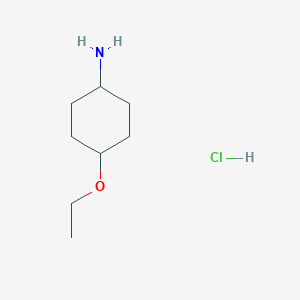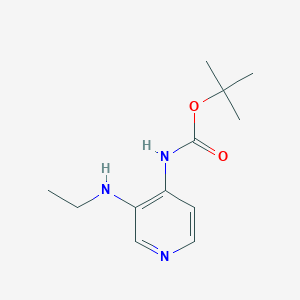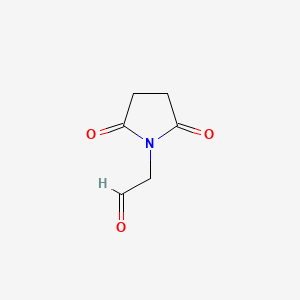
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile
概要
説明
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is an organic compound that features a unique structure combining an indole core with a cyclopentyl ketone and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile typically involves multiple steps. One common method starts with the preparation of the cyclopentyl ketone intermediate. This can be achieved through the catalytic reaction of cyclopentane methyl formate and acetonitrile to produce 3-cyclopentyl-3-oxypropionitrile . The next step involves the formation of the indole core, which can be synthesized through a Fischer indole synthesis or other indole-forming reactions. Finally, the nitrile group is introduced through a substitution reaction, often using cyanide sources under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of flow microreactors for efficient and sustainable synthesis , as well as the development of stereoselective methods to ensure the desired configuration of the final product.
化学反応の分析
Types of Reactions
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The indole core can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines.
Substitution: Halogenated indoles or nitroindoles.
科学的研究の応用
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core is known for its ability to engage in π-π stacking and hydrogen bonding, which can influence its biological activity .
類似化合物との比較
Similar Compounds
3-(3-oxocyclopentyl)acetic acid: Shares the cyclopentyl ketone structure but lacks the indole core.
Indole-5-carbonitrile: Contains the indole core and nitrile group but lacks the cyclopentyl ketone.
Uniqueness
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopentyl ketone, indole core, and nitrile group allows for diverse chemical transformations and interactions, making it a versatile compound for research and industrial applications .
特性
IUPAC Name |
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-7-9-1-4-14-12(5-9)13(8-16-14)10-2-3-11(17)6-10/h1,4-5,8,10,16H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCIEBVCPXEIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
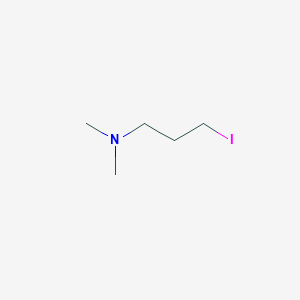
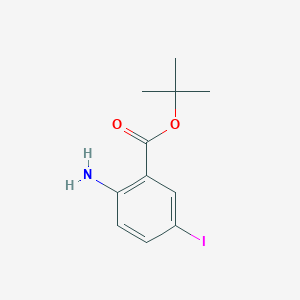
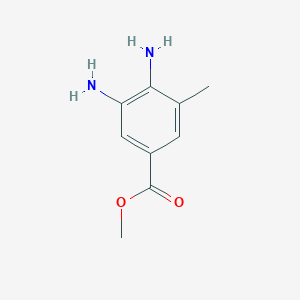
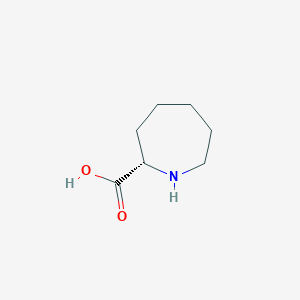
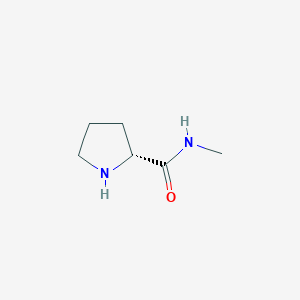
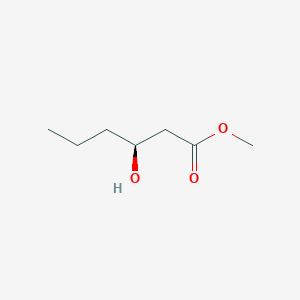
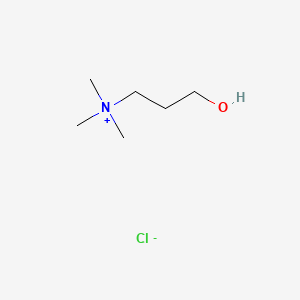
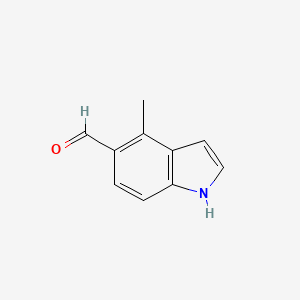
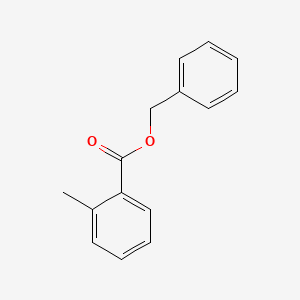
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)
![Benzoic acid, 2-[[(methoxycarbonyl)amino]sulfonyl]-, methyl ester](/img/structure/B3193011.png)
